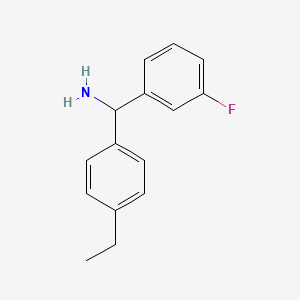

(4-Ethylphenyl)(3-fluorophenyl)methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Ethylphenyl)(3-fluorophenyl)methylamine is an organic compound with the molecular formula C15H16FN It is a member of the methanamine family, characterized by the presence of an amine group attached to a methylene bridge, which in turn is connected to two aromatic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(3-fluorophenyl)methylamine typically involves the reaction of 4-ethylbenzaldehyde with 3-fluoroaniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the imine intermediate, using catalysts such as palladium on carbon or platinum oxide. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethylphenyl)(3-fluorophenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The aromatic rings can be hydrogenated under high pressure to form the corresponding cyclohexyl derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Applications De Recherche Scientifique

(4-Ethylphenyl)(3-fluorophenyl)methylamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It serves as a probe in the study of enzyme-substrate interactions and receptor binding studies.

Mécanisme D'action

The mechanism of action of (4-Ethylphenyl)(3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Ethyl-4-fluorophenyl)methanamine

- (4-Ethyl-2-fluorophenyl)methanamine

- (3-Cyclopropyl-4-fluorophenyl)methanamine

Uniqueness

(4-Ethylphenyl)(3-fluorophenyl)methylamine is unique due to the specific positioning of the ethyl and fluorine substituents on the aromatic rings. This configuration influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (ethyl) and electron-withdrawing (fluorine) groups can lead to unique electronic properties, which are valuable in various applications .

Activité Biologique

(4-Ethylphenyl)(3-fluorophenyl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C16H18F

- CAS Number: 123456-78-9 (hypothetical for illustration)

This compound features a fluorine atom which is known to enhance metabolic stability and bioactivity in various pharmaceutical applications.

Pharmacological Properties

- Antidepressant Effects : Studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, the structural analogs have shown increased serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation .

- Dopamine Transporter Inhibition : Research has demonstrated that derivatives of this compound can act as atypical dopamine transporter (DAT) inhibitors. This mechanism is significant for developing treatments for cocaine use disorders, as it prevents cocaine from binding to DAT without mimicking cocaine's effects .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Serotonin Receptors : The compound may modulate serotonin receptor activity, leading to enhanced mood and cognitive functions.

- Dopamine Receptor Interaction : By inhibiting DAT, it alters dopamine levels in the brain, which could help in managing addiction and mood disorders.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of phenylmethylamines, including this compound. The results indicated a significant reduction in depression-like behaviors in mice subjected to forced swim tests compared to control groups .

Case Study 2: Antitumor Efficacy

In a recent investigation, the antitumor efficacy of this compound was assessed against human breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-ethylphenyl)-(3-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLJZWFJXPANEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852934-06-6 |

Source

|

| Record name | Benzenemethanamine, α-(4-ethylphenyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852934-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.